molecular formula C13H16BrNO2 B2642928 7-bromo-4-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326942-58-8

7-bromo-4-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

货号: B2642928
CAS 编号: 1326942-58-8
分子量: 298.18
InChI 键: GLUYHWQKLFXNAC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-bromo-4-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, commonly known as GYKI-52466, is a chemical compound that belongs to the family of benzoxazepines. It is a non-competitive antagonist of the ionotropic glutamate receptor, which is involved in the excitatory neurotransmission in the central nervous system. The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, depression, and schizophrenia.

作用机制

GYKI-52466 is a non-competitive antagonist of the ionotropic glutamate receptor, which is involved in the excitatory neurotransmission in the central nervous system. The compound binds to a specific site on the receptor, known as the allosteric site, and prevents the binding of glutamate, the natural ligand of the receptor. This results in the inhibition of the receptor function and the modulation of the glutamatergic neurotransmission.
Biochemical and Physiological Effects
GYKI-52466 has been shown to have several biochemical and physiological effects in the central nervous system. The compound has been shown to modulate the release of neurotransmitters, including glutamate, dopamine, and serotonin. It has also been shown to affect the activity of various enzymes, including protein kinase C and nitric oxide synthase. In addition, GYKI-52466 has been shown to have neuroprotective properties by reducing the damage caused by oxidative stress and excitotoxicity.

实验室实验的优点和局限性

GYKI-52466 has several advantages for lab experiments, including its high potency and selectivity for the ionotropic glutamate receptor. The compound is also relatively stable and easy to synthesize, which makes it a useful tool for studying the glutamatergic neurotransmission. However, GYKI-52466 has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Therefore, caution should be taken when using the compound in experiments, and appropriate controls should be included to ensure the validity of the results.

未来方向

There are several future directions for the study of GYKI-52466 and its potential therapeutic applications. One direction is to further investigate the molecular mechanisms of the compound's action on the glutamate receptor and its downstream signaling pathways. Another direction is to explore the potential of GYKI-52466 as a therapeutic agent in other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. In addition, the development of more potent and selective antagonists of the glutamate receptor may provide new insights into the pathophysiology of these disorders and lead to the development of novel treatments.

合成方法

The synthesis of GYKI-52466 involves several steps, starting from the reaction of 4-bromoaniline with butyl magnesium bromide to yield 4-bromo-N-butylaniline. This intermediate is then reacted with ethyl chloroformate to form 4-bromo-N-butyl-N-ethoxycarbonylaniline, which is further reacted with hydroxylamine to form 4-bromo-N-butyl-N-ethoxycarbonylbenzohydroxamic acid. The final step involves the cyclization of this intermediate with phosphorous oxychloride to yield GYKI-52466.

科学研究应用

GYKI-52466 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In epilepsy, the compound has been shown to have anticonvulsant properties by blocking the AMPA receptor, which is involved in the generation and propagation of seizures. In depression, GYKI-52466 has been shown to have antidepressant properties by modulating the glutamatergic system, which is involved in the regulation of mood and emotion. In schizophrenia, the compound has been shown to have antipsychotic properties by blocking the NMDA receptor, which is involved in the pathophysiology of the disease.

属性

IUPAC Name

7-bromo-4-butyl-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-2-3-6-15-8-10-7-11(14)4-5-12(10)17-9-13(15)16/h4-5,7H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUYHWQKLFXNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2=C(C=CC(=C2)Br)OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。